Product packaging for 2-Chlorophenazine 5-oxide(Cat. No.:CAS No. 1211-09-2)

2-Chlorophenazine 5-oxide

Cat. No.: B176258
CAS No.: 1211-09-2
M. Wt: 230.65 g/mol
InChI Key: BKCPNDKKVXMVHG-UHFFFAOYSA-N
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Description

2-Chlorophenazine 5-oxide is a phenazine N-oxide derivative that serves as a compound of interest in organic chemistry and chemical synthesis research. Its core research value is tied to its role in electrophilic cyclization reactions; upon protonation, the nitro group in precursor compounds can act as a gas-phase electrophile, leading to the formation of phenazine derivatives and providing a model for studying novel synthetic pathways under solvent-free conditions . This mechanism is relevant for investigating the synthesis of complex heterocyclic systems . Phenazine oxides, as a class, are studied for their electronic structures and spectral characteristics, with research covering their synthesis, reduction, and participation in various substitution reactions . Furthermore, phenazine cores are significant in natural product research due to their production by certain bacteria and archaea, where they contribute to redox processes and can exhibit a range of biological activities . Research involving this compound can provide fundamental insights into these broader areas of heterocyclic and natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClN2O B176258 2-Chlorophenazine 5-oxide CAS No. 1211-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-oxidophenazin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCPNDKKVXMVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153150
Record name Phenazine, 2-chloro-, 5-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211-09-2
Record name 1211-09-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1211-09-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazine, 2-chloro-, 5-oxide
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Chlorophenazine (B179647) 5-oxide and Analogs

The synthesis of 2-chlorophenazine 5-oxide can be broadly categorized into two primary strategies: direct oxidation of a pre-formed phenazine (B1670421) core and the construction of the N-oxidized phenazine ring from acyclic precursors.

Catalytic Oxidation Approaches

Catalytic oxidation represents a direct and often efficient method for the N-oxidation of phenazine precursors. This approach leverages powerful oxidizing agents in conjunction with catalysts to selectively introduce an oxygen atom onto one of the nitrogen atoms of the phenazine ring.

The use of hydrogen peroxide (H₂O₂) as an oxidant, facilitated by mesoporous molecular sieves like MCM-41, stands out as a green and effective method. While detailed studies specifically on 2-chlorophenazine are built upon principles established for analogous heterocyclic systems like pyridines, the methodology is highly adaptable. The MCM-41 framework provides a high surface area that activates the H₂O₂, enabling the electrophilic transfer of an oxygen atom to the nitrogen center of the phenazine ring.

Typical reaction conditions involve:

Substrate : 2-Chlorophenazine

Catalyst : MCM-41-loaded catalytic system

Oxidant : 27.5–30% Hydrogen Peroxide (H₂O₂)

Temperature : 60–90°C

Reaction Time : 3–10 hours

The application of titanium dioxide supported on MCM-41 (TiO₂/MCM-41) has also been shown to be effective for oxidation reactions using H₂O₂, achieving high conversion rates. lidsen.com The mechanism involves the generation of hydroxyl radicals from the interaction between the titanium on the catalyst surface and hydrogen peroxide. lidsen.com

The efficiency and yield of the catalytic oxidation are highly dependent on the fine-tuning of several reaction parameters. Steric hindrance from the fused aromatic system of the chlorophenazine may necessitate higher temperatures (ranging from 60–85°C) compared to simpler pyridine (B92270) analogs. Optimization studies, adapted from patented methods for similar N-oxides, demonstrate that controlling the molar ratio of the oxidant to the substrate is critical for maximizing yield and minimizing by-products.

One of the significant advantages of using heterogeneous catalysts like MCM-41 is their reusability. Post-reaction, the catalyst can be isolated through simple filtration and has been shown to maintain consistent activity over multiple cycles, with only a minor reduction in yield (less than 2% over five cycles). This enhances the economic and environmental viability of the process.

Table 1: Optimization of Catalytic Oxidation Parameters for N-Oxide Synthesis (Adapted from analogous systems)

ParameterRange TestedOptimal ValueYield (%)
H₂O₂:Substrate (molar ratio)0.8:1 – 3.5:11.5:198.5
Temperature (°C)40 – 9050–60>98
Catalyst:Substrate (mass ratio)5% – 35%15-20%>98
Reaction Time (hours)3 – 105-7>98

This data is based on optimized conditions for 2-chloropyridine (B119429) N-oxide synthesis, which provides a model for phenazine oxidation.

Regioselective Synthesis Strategies

Regioselective synthesis allows for the precise construction of the phenazine ring with specific substituent patterns, which is particularly useful for creating asymmetrically substituted phenazine N-oxides.

A classical and effective method for forming the phenazine ring system is the Wohl-Aue reaction. This involves the oxidative cyclization of a substituted aniline (B41778) with a nitrobenzene (B124822) derivative in an alkaline medium. thieme-connect.de For the synthesis of this compound, this would typically involve the reaction of aniline with a chloro-substituted nitrobenzene, or a chloro-aniline with nitrobenzene, in the presence of a strong base like potassium hydroxide (B78521) (KOH). thieme-connect.de These reactions generally produce phenazine 5-oxides in low to moderate yields. thieme-connect.de

The synthesis of the precursor, a substituted 2-nitrodiphenylamine, is a key step. For instance, 5-Chloro-2-nitro-N-phenylaniline (a variant of 4'-chloro-2-nitrodiphenylamine) is a known intermediate. synzeal.com The cyclization of such precursors under reductive conditions can also lead to the phenazine core. acs.org

Table 2: Examples of Phenazine 5-Oxide Synthesis via Wohl-Aue Reaction thieme-connect.de

R¹ (in Nitrobenzene)R² (in Aniline)BaseSolventTime (h)ProductYield (%)
HHKOHBenzene5Phenazine 5-oxide34
HClKOHToluene8This compound24
OMeOMeKOHBenzene72,7-Dimethoxyphenazine 5-oxide12

A more modern and versatile regioselective method involves a tandem, one-pot procedure starting from bis(2-nitrophenyl)amine (B107571) derivatives. acs.org This strategy offers precise control over the final substitution pattern. acs.org

The synthesis begins with a Buchwald-Hartwig coupling reaction between a substituted 2-nitroaniline (B44862) and a bromo-2-nitrobenzene derivative to form the key bis(2-nitrophenyl)amine intermediate. acs.org This step is highly efficient, with yields often ranging from 77–96%.

Following the coupling, the bis(2-nitrophenyl)amine undergoes a tandem reduction-oxidation process. acs.org The two nitro groups are first reduced to amines, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄) with a palladium on carbon (Pd/C) catalyst. acs.org The resulting highly reactive bis(2-aminophenyl)amine intermediate is not isolated but is directly subjected to oxidative cyclization. acs.org A mild oxidizing agent, such as ferric chloride (FeCl₃) in acidic solution, facilitates the ring closure to form the phenazine structure. acs.org

Crucially for the synthesis of the target compound, the level of N-oxidation can be controlled. While the use of FeCl₃ often yields the non-oxidized phenazine, employing other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can produce the N-oxide derivatives. rsc.orghi.is The stoichiometry of the oxidizing agent is key; for instance, using one equivalent of m-CPBA can favor the formation of the mono-N-oxide, while excess oxidant leads to the di-N-oxide. hi.is This control allows for the selective synthesis of this compound from the appropriately substituted bis(2-nitrophenyl)amine precursor.

Influence of Substrate Substitution on Regioisomer Formation

The synthesis of substituted phenazines, including N-oxide derivatives, is significantly influenced by the electronic and steric nature of substituents on the precursor molecules. In the context of this compound, the position of the chloro-substituent and the conditions of the reaction play a crucial role in determining the final product and the potential formation of regioisomers.

The classical Wohl-Aue reaction, involving the condensation of a nitrobenzene with an aniline in the presence of a base, often yields phenazine 5-oxides as byproducts, and at higher temperatures, can lead to the formation of the parent phenazine. thieme-connect.de For instance, the condensation of 2-nitro-1-chlorobenzene with o-anisidine (B45086) yields 1-methoxy-6-chlorophenazine without the formation of an N-oxide. researchgate.net Conversely, reacting p-chloroaniline with o-nitroanisole produces 1-methoxy-8-chlorophenazine, again with no observed N-oxide formation. researchgate.net However, the reaction between m-chloroaniline and o-nitroanisole results in 1-methoxy-9-chlorophenazine along with its N-oxide. researchgate.net This demonstrates that the relative positioning of the substituents on the aniline and nitrobenzene precursors directly dictates the substitution pattern on the resulting phenazine ring and the propensity for N-oxidation.

A more modern and regioselective approach involves the Buchwald-Hartwig amination followed by reductive cyclization. acs.orgacs.org This method allows for the precise synthesis of nonsymmetrically substituted phenazines. acs.orgacs.org The use of ferric chloride as a mild oxidizing agent during the cyclization step is critical for ensuring regioselectivity, as it is believed to form a complex with the amine intermediates, guiding the ring closure to a specific position and yielding a single regioisomer. acs.org The substitution pattern of the final phenazine is predetermined by the substituents on the initial 4,5-dialkoxy-2-nitroaniline and 1-bromo-2-nitrobenzene (B46134) substrates. acs.org

The electronic properties of the substituents also play a significant role. Electron-donating groups on the aniline reactant can accelerate the Buchwald-Hartwig coupling reaction. acs.org In the formation of phenazine N-oxides from benzoxadiazoles and diaryliodonium salts, the inductive effect of the substituents influences the ratio of the resulting isomers. acs.org

Alternative and Emerging Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the preparation of various heterocyclic compounds, including phenazine 5,10-dioxides. researchgate.netresearchgate.net This technique offers significant advantages over conventional heating methods, such as reduced reaction times and often improved yields. researchgate.net

For the synthesis of substituted phenazine 5,10-dioxides, microwave irradiation has been successfully employed in the reaction of benzofuroxan (B160326) with dihydroxybenzene derivatives. researchgate.net This solvent-free approach, using molecular sieves as both a support and a catalyst, can afford the desired products in as little as 30 seconds of heating. researchgate.net The molecular sieves also act as a dehydrating agent in the reaction. researchgate.net

In the synthesis of N- and O-substituted phenazine 5,10-dioxides from their corresponding amino- and hydroxy-derivatives, microwave irradiation has been shown to produce the desired products in higher yields and significantly shorter reaction times compared to conventional heating, which often results in extremely low yields over very long reaction periods. researchgate.net

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are present in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgacenet.edu The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, thereby increasing the reaction rate. wikipedia.orgscribd.com

In the context of phenazine synthesis, phase-transfer catalysts can be employed to improve reaction efficiency. For instance, in the synthesis of 1-hydroxyphenazine (B607933) 5,10-dioxide derivatives, the reaction of the parent compound with ethyl bromoacetate (B1195939) is carried out in the presence of potassium carbonate and 18-crown-6, a crown ether that acts as a phase-transfer catalyst, in dimethylformamide (DMF). nih.gov Crown ethers are effective at solvating alkali metal cations, thereby increasing the nucleophilicity of the accompanying anion. wikipedia.org

While not always successful in improving yields for every reaction, the application of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) is a common strategy to attempt to enhance the efficiency of nucleophilic substitution and other reactions in multiphase systems. taylorandfrancis.com The choice of catalyst, solvent, and other reaction conditions is crucial for the success of PTC. acenet.edu

The final step in many syntheses of phenazine N-oxides is the oxidation of a phenazine precursor. The susceptibility of a phenazine to N-oxidation depends on both electronic and steric factors. thieme-connect.de Generally, oxidation occurs at the sterically less hindered nitrogen atom. thieme-connect.de The presence of electron-donating groups can increase the electron density at a particular nitrogen atom, making it more susceptible to oxidation. thieme-connect.de

Common oxidizing agents used for the preparation of phenazine 5-oxides and 5,10-dioxides include:

Hydrogen peroxide thieme-connect.de

meta-Chloroperoxybenzoic acid (mCPBA) : This reagent has been used for the synthesis of 1-hydroxyphenazine 5,10-dioxide and other substituted phenazine dioxides. nih.govhi.is The extent of oxidation (mono- or di-N-oxide) can often be controlled by the stoichiometry of mCPBA used. hi.is

Ammonium cerium(IV) nitrate thieme-connect.de

Magnesium monoperoxyphthalate thieme-connect.de

In biosynthetic pathways, N-oxidation is catalyzed by specific enzymes. For example, the N-monooxygenase NaphzNO1 from Nocardiopsis sp. and LaPhzNO1 from Lysobacter antibioticus are flavin-containing enzymes that catalyze the addition of an oxygen atom to the nitrogen of the phenazine ring. nih.govacs.org These enzymes exhibit substrate specificity; for instance, methylation of a neighboring hydroxyl group can prevent N-oxidation. acs.org

Reactivity Studies and Derivatization

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution. The presence of the N-oxide group at the 5-position enhances the electrophilicity of the phenazine ring, particularly at the C-2 position, making the chloro substituent more labile compared to its non-oxidized counterpart, 2-chlorophenazine.

Studies have shown that this compound reacts with piperidine (B6355638) under basic conditions to yield the corresponding 2-piperidinophenazine derivative. This reaction proceeds approximately three times faster than the same reaction with 2-chlorophenazine, highlighting the activating effect of the N-oxide group.

Microwave-assisted reactions have also been utilized for nucleophilic substitutions on this compound. Under microwave irradiation, it reacts with benzyl (B1604629) alcohol or amines to form 2-benzyloxy or 2-amino derivatives, respectively.

However, in some cases, attempted nucleophilic substitution does not proceed as expected. For example, heating this compound with sodium benzenesulphinate in ethanol (B145695) at 140°C for 18 hours resulted in no reaction. rsc.org In contrast, reaction with benzenesulphinic acid can lead to reduction of the N-oxide and the formation of 2,7-diphenylsulphonylphenazine. rsc.org

Photochemical Reactivity and Isomerization Pathways

Phenazine N-oxides, including this compound, exhibit notable photochemical reactivity, undergoing isomerization and rearrangement upon exposure to light. These processes are often influenced by the solvent environment and the nature of other substituents on the phenazine core.

The photoisomerization of phenazine 5-oxide derivatives is highly dependent on the solvent. For instance, in acetonitrile-water mixtures, the quantum yields of photoproducts, such as azepino-benzimidazolones, tend to decrease as the water content and thus the solvent polarity increases. The photochemical behavior of organic molecules can be dramatically different in various solvents, with non-polar solvents sometimes favoring reversible photoisomerization while polar solvents may inhibit it or lead to different reaction pathways. nih.gov In some systems, changing the solvent can switch the photochemical outcome from E/Z isomerization to a [2+2] photocycloaddition by promoting supramolecular aggregation. nih.gov The photochemical oxidation pathway and yield for some phenazine precursors have also been shown to be solvent-dependent. thieme-connect.de

The electronic nature of substituents on the phenazine ring plays a critical role in directing the photochemical outcomes.

Electron-withdrawing groups , such as the chloro group in this compound, can stabilize the excited singlet or triplet states, thereby altering the isomerization pathways.

Electron-donating groups , like methoxy (B1213986) or ethoxy groups, may enhance charge-transfer characteristics of the excited state, which in turn affects the quantum yields of the photochemical reactions.

A systematic study on substituted phenazine N-oxides confirmed that different pathways exist for the formation of major photoproducts like quinoxalines and lactams. The formation of lactams was found to occur specifically when the excited state possesses an internal charge transfer character, a property influenced by the electronic nature of the substituents. rsc.org

Table 2: Influence of Substituents on Photochemistry of Phenazine N-Oxides

Substituent TypeEffect on Photochemical ProcessPotential Outcome
Electron-Withdrawing (e.g., -Cl)Stabilization of excited statesAltered isomerization pathways
Electron-Donating (e.g., -OCH₃)Enhancement of charge-transfer transitionsAltered quantum yields

Redox Chemistry and Electrochemical Properties

The redox behavior of phenazine derivatives is a key aspect of their chemistry, with the N-oxide group in this compound playing a significant role. Electrochemical studies show that phenazine derivatives can be readily reduced to form strongly basic radical anions. rsc.orgnih.gov This property allows for the electrochemical generation of chiral bases from enantiomerically pure phenazine precursors. rsc.orgnih.gov

The electrochemical reduction of the N-oxide group can generate radical anions, which may then undergo further reactions. Conversely, the electro-oxidation of heteroaromatic N-oxides can produce cation-radicals. lookchem.com In the case of phenazine di-N-oxide, the generated cation radical is capable of inducing the oxidation of substrates like cyclohexane, a process that involves the deoxygenation of the di-N-oxide to the mono-N-oxide. lookchem.com

Recent research has focused on developing electrochemical methods for the synthesis of phenazine derivatives themselves, for example, through the electro-oxidative ring contraction of dihydrodibenzodiazepines or the dimerization of o-phenylenediamines. acs.orgresearchgate.net Furthermore, computational studies combining density functional theory (DFT) with experimental measurements have been used to simulate and predict the redox potentials of various phenazine derivatives, providing a valuable tool for designing molecules with specific electrochemical properties for applications such as electron mediators in biofuel cells. researchgate.net The presence of amino functional groups has been shown to enhance the electrochemical performance of phenazine derivatives as electrode materials by suppressing their dissolution in the electrolyte. rsc.org

Oxidation and Reduction Pathways of Phenazine N-Oxides

The redox behavior of phenazine N-oxides, including this compound, is a critical aspect of their chemistry, influencing their reactivity and potential applications. The presence of the N-oxide functional group significantly alters the electronic properties of the phenazine core, making it susceptible to both oxidation and reduction processes.

Reduction Pathways:

The reduction of phenazine N-oxides typically proceeds via the acceptance of electrons by the electron-deficient aromatic system. The N-oxide group, being a strong electron-withdrawing group, facilitates this process. Electrochemical studies, such as cyclic voltammetry, have shown that phenazine N-oxides are reduced at less negative potentials compared to their parent phenazines. pageplace.de The initial reduction step often involves the formation of a radical anion. mdpi.com

The stability of this radical anion is influenced by the solvent and the substitution pattern on the phenazine ring. oup.com In aqueous media, these radical anions can undergo disproportionation. The reduction process can continue with the acceptance of a second electron and protonation, leading to the corresponding deoxygenated phenazine. The reduction is generally more favorable under acidic conditions. pageplace.de

For instance, the electrochemical reduction of the oxide group is a key pathway, generating radical anions that are intermediates in further transformations. Studies on various phenazine N-oxides have demonstrated that the first reduction is often a reversible or quasi-reversible one-electron process, corresponding to the formation of the radical anion. mdpi.com

Oxidation Pathways:

While phenazine N-oxides are more readily reduced, they can also undergo oxidation at accessible potentials. pageplace.de The oxidation process involves the removal of an electron from the π-system to form a radical cation. The stability of this radical cation is generally lower than that of the corresponding radical anion. pageplace.de However, for some phenazine N-oxides, such as phenazine 5,10-dioxide, cyclic voltammetry has shown reversible waves for both oxidation and reduction, indicating that both radical ions can be characterized under specific conditions. pageplace.de

The oxidation of phenazine N-oxides can also be achieved using chemical oxidants. For example, reactions with peroxymonosulfate (B1194676) in catalytic systems can lead to the formation of sulfated or hydroxylated derivatives. The specific oxidation products will depend on the reaction conditions and the nature of the oxidizing agent.

The following table summarizes the general oxidation and reduction pathways for phenazine N-oxides:

Process Description Key Intermediates Influencing Factors
Reduction Acceptance of one or more electrons, often leading to deoxygenation.Radical anionSubstituents on the phenazine ring, pH of the medium
Oxidation Removal of an electron from the π-system.Radical cationSolvent, nature of the oxidant
Electrochemical Analysis of Radical Cations and Anions

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the formation and stability of radical cations and anions of phenazine N-oxides. These studies provide valuable information on the redox potentials and the kinetics of electron transfer processes.

The cyclic voltammetry of phenazine N-oxides typically reveals one or more redox waves corresponding to the sequential addition or removal of electrons. The di-N-oxides, for example, generally exhibit the most positive reduction potentials (E1/2) within the class of phenazine derivatives. nih.govebi.ac.uk This indicates that they are more easily reduced.

The first reduction wave in the cyclic voltammogram of a phenazine N-oxide in a non-aqueous solvent is typically attributed to the formation of the radical anion. mdpi.comoup.com The reversibility of this wave provides insight into the stability of the radical anion. A reversible wave, where the ratio of the anodic to cathodic peak currents is close to unity, suggests that the radical anion is stable on the timescale of the CV experiment. oup.com The stability of these radical anions can be correlated with the sweep rate in cyclic voltammetry; a more stable radical requires a slower sweep rate to observe the reverse peak. oup.com

Similarly, the oxidation of phenazine N-oxides can be studied by scanning to positive potentials. The formation of a radical cation is observed as an anodic peak. The stability of the radical cation can also be assessed from the reversibility of the oxidation wave. pageplace.deoup.com For many aromatic amine N-oxides, the radical cations are less stable than the corresponding radical anions. pageplace.de

The table below presents representative cyclic voltammetry data for the reduction of various phenazine N-oxides, illustrating the effect of substitution on the reduction potential.

Compound Epc (V) vs. SCE Solvent/Electrolyte Reference
Phenazine 5,10-dioxide-0.65DMF / TEAP oup.com
Quinoxaline 1,4-dioxide-1.03DMF / TEAP oup.com
1,6-Phenazinediol-5,10-dioxide (Iodinin)-0.38DMSO / TEAP nih.gov
1,6-Dimethoxyphenazine-5-oxide-0.82DMSO / TEAP nih.gov

Note: Epc is the cathodic peak potential. The data is illustrative of the range of reduction potentials observed for phenazine N-oxides and related compounds.

The electrochemical behavior of this compound is expected to follow these general trends. The electron-withdrawing nature of the chlorine atom at the 2-position would likely influence the redox potentials compared to the unsubstituted phenazine 5-oxide.

Molecular Design Principles and Structure Activity Relationships Sar

Influence of Substituents on Molecular Activity Profiles

The type, position, and electronic nature of substituents on the phenazine (B1670421) ring system are critical in determining the compound's biological and chemical characteristics.

The presence of a chlorine atom can significantly increase the biological potency of phenazine compounds. For example, synthetic halogenated phenazines have demonstrated potent antibacterial activity and the ability to eradicate bacterial biofilms. mdpi.com Specifically, the 2-bromo-1-hydroxyphenazine has a much lower minimum inhibitory concentration (MIC) than the non-halogenated pyocyanin, indicating significantly higher potency. mdpi.com This enhancement in activity is attributed to modifications in the molecule's electronic properties and its ability to interact with biological targets. semanticscholar.org Studies on a series of halogenated phenazines revealed potent activities against methicillin-resistant S. aureus (MRSA), methicillin-resistant S. epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). researchgate.net

Table 1: Effect of Alkoxy Substitution on Antitumor Activity of a Phenazine-1-carboxamide Derivative
CompoundDose (mg/kg)Increased Life Span (ILS %)
N-[2-(dimethylamino)ethyl]phenazine-1-carboxamide15057%
9-Methoxy derivative100128%

This table illustrates the significant enhancement of antitumor activity, as measured by Increased Life Span (ILS), upon the introduction of a methoxy (B1213986) group to a phenazine derivative, based on findings from a mouse Lewis lung carcinoma model. acs.org

The N-oxide functionality is a pivotal feature of many biologically active phenazines, conferring selective cytotoxicity toward hypoxic cells, which are characteristic of solid tumors. mdpi.combohrium.com Phenazine N-oxides, particularly di-N-oxides, act as bioreductive prodrugs. wiley.com In the low-oxygen (hypoxic) environment of tumors, these compounds are selectively reduced to their active, more cytotoxic forms. bohrium.comnih.gov This bioreduction process can generate reactive oxygen species (ROS) that damage cellular components. mdpi.com

The level of N-oxidation is essential for cytotoxicity. nih.govebi.ac.uk Structure-activity relationship studies on phenazine 5,10-dioxides have confirmed that the N-oxide groups are crucial for their potent and selective cytotoxic properties against cancer cells, such as those from acute myeloid leukemia (AML). nih.govrsc.orgrsc.org This hypoxia-selective activation makes phenazine N-oxides promising candidates for anticancer therapies, as they can target tumor cells while sparing healthy, well-oxygenated tissues. wiley.comresearchgate.net Conversion to the N,N'-dioxide can also render an otherwise non-reactive chlorine atom labile, facilitating further chemical reactions. researchgate.net

Conformational Analysis and Electronic Structure Effects

The three-dimensional shape and electronic landscape of 2-Chlorophenazine (B179647) 5-oxide are fundamental to its reactivity and biological function.

The substitution of a chlorine atom onto the phenazine ring induces both steric and electronic changes. Electronically, chlorine is an electron-withdrawing group, which alters the electron density distribution across the aromatic system. nih.gov This can affect the molecule's redox potential and its ability to participate in electron transfer reactions, which is often a key part of the mechanism of action for phenazine compounds. biorxiv.org

From a steric perspective, the size of the chlorine atom can influence the planarity of the phenazine ring system and its ability to interact with biological macromolecules like DNA. wiley.com While phenazine and its derivatives are generally planar, allowing them to intercalate into DNA, bulky substituents could potentially disrupt this planarity. arkat-usa.org Theoretical studies on chlorinated dipyridophenazine, a related structure, have shown that weak interactions can occur between the chlorine atom and adjacent nitrogen atoms in the ring, slightly altering bond lengths and local geometry. wiley.comcore.ac.uk

A clear correlation exists between the electronic properties of phenazine derivatives and their biological activity. Quantitative structure-activity relationship (QSAR) studies have established that electronic and lipophilic descriptors of phenazine dioxides are related to their survival fraction under both normal (oxia) and low-oxygen (hypoxia) conditions. wiley.com

Comparative Structure-Activity Investigations with Phenazine Analogs

The biological activity and chemical reactivity of phenazine derivatives are profoundly influenced by the nature and position of substituents on the core heterocyclic structure. Understanding these structure-activity relationships (SAR) is crucial for the design of new molecules with desired properties. This section provides a comparative analysis of 2-chlorophenazine 5-oxide with related phenazine analogs, focusing on the influence of chlorination patterns, N-oxidation state, and non-symmetrical substitution.

Analysis of Dichlorophenazine and Monochlorophenazine Reactivity

The reactivity of the chlorine substituent in chlorophenazines is significantly modulated by the presence and position of other groups, particularly the N-oxide functionality. In its parent form, the chlorine atom of 2-chlorophenazine is generally non-reactive towards nucleophilic reagents. researchgate.net However, the introduction of an N-oxide group dramatically alters this characteristic.

Research has demonstrated that converting chlorophenazines to their N,N'-dioxides renders the chlorine atoms labile. researchgate.net For instance, the ordinarily non-reactive chlorine in 2,7-dichlorophenazine (B3189586) becomes susceptible to nucleophilic attack upon conversion to 2,7-dichlorophenazine-5,10-dioxide. Further studies on 2,7-dichlorophenazine-5-oxide, a mono-N-oxide, revealed that only one of the chlorine atoms becomes labile, presumably the one located para to the N-oxide group. researchgate.net This highlights the activating effect of the N-oxide group on specific positions within the phenazine ring.

Comparative studies on the piperidination of chlorophenazines have provided further insights into this reactivity. It was found that 1-chlorophenazine (B12211828) is considerably less reactive than 2-chlorophenazine. oup.com However, the introduction of an N-oxide group at position 5 in 1-chlorophenazine-5-oxide significantly enhanced the reactivity of the chlorine atom, demonstrating the potent electronic influence of the N-oxide functionality. oup.com This halogen-activating effect is a key principle in the synthesis and reactivity of compounds like this compound, where the N-oxide group at position 5 activates the chlorine atom at position 2 for nucleophilic substitution reactions. researchgate.net

CompoundReactivity of Chlorine Atom(s)Key FindingsReference(s)
2-Chlorophenazine Generally non-reactiveLess reactive than its N-oxide analog. researchgate.net
1-Chlorophenazine Low reactivityConsiderably less reactive than 2-chlorophenazine in piperidination. oup.com
1-Chlorophenazine 5-oxide Enhanced reactivityThe 5-oxide group significantly increases the lability of the chlorine atom. oup.com
2,7-Dichlorophenazine Generally non-reactiveChlorine atoms are not labile under normal conditions. researchgate.net
2,7-Dichlorophenazine 5-oxide One labile chlorineOnly the chlorine atom presumably para to the N-oxide group is activated. researchgate.net
2,7-Dichlorophenazine 5,10-dioxide Both chlorine atoms are labileConversion to the di-N-oxide activates both chlorine atoms for nucleophilic substitution. researchgate.net

SAR Studies of Phenazine Di-N-Oxides (e.g., Iodinin (B1496461), Myxin)

Phenazine di-N-oxides, such as the natural products iodinin and myxin (B609384), are a well-studied class of compounds known for their potent biological activities. nih.govrsc.org Structure-activity relationship studies reveal that the di-N-oxide functionality is a critical determinant of their cytotoxic effects. researchgate.netresearchgate.net The level of N-oxidation is considered essential for their activity, rendering phenazine N-oxides valuable starting points for developing therapeutic agents. researchgate.netmdpi.com

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) and myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) exhibit significant cytotoxic and antimicrobial properties. nih.govmdpi.com Their proposed mechanisms of action include the ability to intercalate with DNA and to generate reactive oxygen species (ROS). mdpi.com

Key SAR findings for phenazine di-N-oxides include:

Importance of N-Oxide Groups: The N-oxide functionalities are pivotal for the cytotoxic activity of compounds like iodinin and myxin. nih.govresearchgate.net

Substitution Pattern: The position of substituents is crucial. For example, the presence of an oxygen-based substituent at the C1 position appears to be critical for the activity of myxin and iodinin analogs, as regioisomers with substituents at the C2 and C3 positions were found to be inactive. nih.govopinvisindi.is

Effect of Halogenation: The introduction of halogen atoms can enhance potency. Studies on analogs of 1-hydroxyphenazine (B607933) 5,10-dioxide showed that 7,8-dihalogenated derivatives displayed increased cytotoxic potency. rsc.org

Influence of Alkoxy Groups: The antimicrobial activity of myxin is notably higher than that of iodinin, suggesting that the O-methylation of one of the hydroxyl groups is important for enhancing biological activity. mdpi.com

In contrast to these di-N-oxides, this compound possesses only a single N-oxide group and lacks the hydroxyl or methoxy substitutions seen in iodinin and myxin. This structural difference implies a distinct electronic distribution and steric profile, which would translate into different biological activities and mechanisms of action compared to its di-N-oxide cousins. While the N-oxide in this compound activates the molecule, the absence of the second N-oxide and the specific hydroxyl/methoxyl groups suggests a different SAR profile.

CompoundCore StructureKey SubstituentsPrimary SAR FindingReference(s)
Iodinin Phenazine 5,10-dioxide1,6-dihydroxyDi-N-oxide and hydroxyl groups are crucial for potent antileukemia activity. nih.gov, mdpi.com, rsc.org
Myxin Phenazine 5,10-dioxide1-hydroxy, 6-methoxyO-methylation (methoxy group) enhances antimicrobial activity compared to iodinin. nih.gov, mdpi.com, rsc.org
1-Hydroxyphenazine 5,10-dioxide Phenazine 5,10-dioxide1-hydroxyServes as a core scaffold; 7,8-dihalogenation increases cytotoxicity. rsc.org
This compound Phenazine 5-oxide2-chloroA mono-N-oxide with a single chlorine substituent, leading to a different reactivity and SAR profile.N/A

Impact of Non-Symmetrical Substitution on Ligand-Receptor Interactions

The interaction between a small molecule (ligand) and a biological macromolecule (receptor) is governed by a combination of non-covalent forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and steric complementarity. beilstein-journals.org The specific arrangement of functional groups on a ligand dictates its ability to fit into a receptor's binding site and engage in these interactions.

Non-symmetrical substitution, as seen in this compound, has a crucial impact on the steric and electronic properties of a molecule, which in turn profoundly affects its ligand-receptor interactions. acs.org Unlike symmetrically substituted phenazines, where the electronic distribution and steric bulk are balanced, non-symmetrical molecules present a more complex and directional profile for receptor binding.

The physical and chemical properties of phenazines, and thus their biological activities, are highly dependent on the types and positions of their functional groups. mdpi.com In this compound, the molecule has two distinct features on opposite sides of the phenazine core:

An electron-withdrawing chlorine atom at the C2 position.

A polar, hydrogen-bond-accepting N-oxide group at the N5 position.

This arrangement creates a distinct dipole moment and a specific three-dimensional shape. The non-symmetrical nature ensures that the molecule will present different faces for interaction, potentially leading to higher selectivity for a specific receptor binding pocket. The precise positioning of the chloro and N-oxide groups can lead to specific directional interactions (e.g., a hydrogen bond to the N-oxide and a hydrophobic or halogen bond interaction involving the chloro-substituted ring) that would not be possible for a symmetrical analog. The development of synthetic methods that allow for the precise and regioselective placement of substituents is therefore critical for designing phenazine derivatives with tailored biological activities. acs.org

Mechanistic Investigations of Biological Activity

Cellular and Molecular Targets

The efficacy of 2-Chlorophenazine (B179647) 5-oxide as a bioactive compound stems from its ability to interact with and modulate key intracellular pathways and components. These interactions are central to its observed anti-tumor effects.

Interaction with Intracellular Pathways and Components

2-Chlorophenazine 5-oxide and its parent compound, phenazine (B1670421), exert their biological activities by engaging with various cellular components and disrupting normal biochemical pathways. Phenazine derivatives have been shown to interfere with cellular signaling pathways, which can inhibit cancer cell proliferation. The introduction of a chlorine atom at the second position of the phenazine structure enhances its stability and reactivity, making it a subject of interest for further functionalization and study. The N-oxide group, in particular, is a key feature in some phenazine compounds, making them valuable as starting points for developing antitumor agents that can selectively promote cell death. researchgate.net

The cytotoxic effects of phenazine compounds have been demonstrated in various cancer cell lines. researchgate.net For instance, studies on human colon adenocarcinoma (LoVo) cells have shown that this compound can significantly reduce cell viability. This suggests a direct interaction with cellular machinery that is critical for cancer cell survival and growth.

Modulation of Apoptosis Induction in Cancer Cells

A primary mechanism through which this compound exhibits its anti-cancer potential is the induction of apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of cancer, allowing tumor cells to evade natural cell death processes. nih.govnih.gov Compounds that can trigger apoptosis are therefore of significant therapeutic interest.

Phenazine derivatives, including this compound, are known to induce apoptosis in cancer cells. This process is often initiated by either intrinsic or extrinsic pathways, both of which converge on a cascade of events leading to cell death. nih.gov The ability of phenazines to induce apoptosis has been observed across various cancer cell lines, highlighting a potentially broad-spectrum anti-cancer activity. The N-oxide functional group in certain phenazines is thought to be particularly important for promoting apoptotic cell death, especially in low-oxygen environments often found in tumors. researchgate.net

Activation of Caspases and Bcl-2 Family Protein Regulation

The induction of apoptosis by this compound is intricately linked to the activation of caspases and the regulation of the Bcl-2 family of proteins. Caspases are a family of proteases that act as the executioners of apoptosis, while the Bcl-2 family proteins are key regulators of this process, consisting of both pro-apoptotic and anti-apoptotic members. nih.govnih.gov

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in determining a cell's fate. nih.govfree.fr this compound is thought to modulate this balance, tipping it in favor of apoptosis. This modulation can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Overexpression of anti-apoptotic Bcl-2 proteins is a known mechanism of resistance to cancer therapies. nih.govfrontiersin.org

The activation of caspases is a downstream event following the regulation of Bcl-2 family proteins. nih.gov The release of cytochrome c from the mitochondria, a process controlled by Bcl-2 family members, is a key step in activating the caspase cascade. nih.gov This ultimately leads to the cleavage of various cellular substrates and the dismantling of the cell. free.fr The ability of phenazine derivatives to trigger this cascade underscores their potential as pro-apoptotic cancer therapeutic agents.

Reactive Oxygen Species Generation and Oxidative Stress Induction

A significant aspect of the biological activity of this compound is its capacity to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism is central to both its photodynamic activity and its ability to damage cellular components and inhibit microbial growth.

Photodynamic Activity via ROS Production

This compound exhibits photodynamic activity, meaning it can be activated by light to produce ROS. This property makes it a candidate for photodynamic therapy (PDT), a non-invasive cancer treatment modality. nih.govrsc.org PDT involves the administration of a photosensitizing agent, like this compound, which is then activated by light of a specific wavelength. nih.gov

Upon light activation, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. nih.govmdpi.com These ROS can then induce cellular damage and trigger cell death pathways, including apoptosis. nih.gov The generation of ROS is a fundamental aspect of the photodynamic mechanism and is responsible for the therapeutic effect. rsc.org The effectiveness of PDT is dependent on the photosensitizer, light, and the presence of oxygen. rsc.org

Mechanisms of Cellular Component Damage and Microbial Growth Inhibition

The ROS generated by this compound, either through photodynamic activation or other cellular interactions, can cause widespread damage to cellular components. This damage is a key mechanism behind its antimicrobial and cytotoxic effects. ROS can lead to the oxidation of lipids, proteins, and nucleic acids, disrupting their normal functions and compromising cellular integrity. nih.gov

In microbial cells, this damage can manifest as a compromised cell wall and membrane, leading to cell lysis. nih.gov The interaction of phenazine compounds with microbial DNA can also disrupt replication and transcription processes. This multi-pronged attack makes it difficult for microbes to develop resistance. The ability of phenazines to generate ROS contributes significantly to their broad-spectrum antimicrobial activity against bacteria and fungi.

The table below summarizes the key mechanistic aspects of this compound's biological activity.

Mechanism Details Primary Effect
Interaction with Intracellular Pathways Disrupts cellular signaling and biochemical pathways.Inhibition of cancer cell proliferation.
Apoptosis Induction Triggers programmed cell death in cancer cells.Anti-tumor activity.
Caspase Activation Initiates the execution phase of apoptosis.Cell death.
Bcl-2 Family Regulation Modulates the balance of pro- and anti-apoptotic proteins.Promotion of apoptosis.
Photodynamic Activity Generates reactive oxygen species (ROS) upon light exposure.Cell damage and death in targeted tissues.
Cellular Component Damage ROS-induced oxidation of lipids, proteins, and DNA.Cytotoxicity and microbial growth inhibition.

Nucleic Acid Interactions and Topoisomerase Modulation

The biological activity of phenazine compounds is frequently linked to their ability to interact with fundamental cellular processes involving nucleic acids. These interactions can lead to the disruption of DNA replication and transcription and the modulation of key enzymes such as topoisomerases.

Phenazine derivatives are known to exert their biological effects, in part, by physically inserting themselves between the base pairs of the DNA double helix, a process known as DNA intercalation. researchgate.net This intercalation can cause structural changes in the DNA, which in turn interferes with the complex machinery of DNA and RNA synthesis. nih.gov The planar, polycyclic aromatic structure of the phenazine scaffold is a key feature that facilitates this mode of DNA binding. researchgate.net

The insertion of these molecules into the DNA strand can obstruct the progression of DNA polymerase and RNA polymerase along the DNA template. This interference leads to a disruption of DNA replication and transcription, which are vital for cell proliferation and function. nih.gov Conflicts between the replication and transcription machinery can lead to replication fork stalling, DNA damage, and ultimately, cell death. plos.org While the direct intercalation of this compound itself is a plausible mechanism based on its structure, detailed studies often focus on related, more complex phenazine derivatives. For instance, anthracyclines, which also possess planar ring systems, demonstrate how intercalation can interfere with DNA and RNA synthesis. nih.gov The binding of phenazine antibiotics to DNA has been studied, revealing both strong and weak binding interactions with association constants ranging from 10³ to 10⁶ M⁻¹. researchgate.net

DNA topoisomerases are essential enzymes that resolve topological problems in DNA which arise during replication, transcription, and chromosome segregation. cellmolbiol.orgnih.gov They function by creating transient breaks in the DNA backbone. cellmolbiol.org Because of their critical role and frequent overexpression in cancer cells, they are major targets for anticancer drugs. nih.govnih.gov Inhibitors are broadly classified as "topoisomerase poisons," which stabilize the transient enzyme-DNA cleavage complex, or "catalytic inhibitors," which block the enzyme's activity without stabilizing the complex. nih.govekb.egnih.gov

Several synthetic phenazine derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. researchgate.net

XR11576 , a novel phenazine, is a potent dual inhibitor of topoisomerase I and IIα, acting as a topoisomerase poison by stabilizing the enzyme-DNA cleavable complexes. nih.gov Its DNA cleavage patterns are distinct from those of other known topoisomerase poisons like camptothecin (B557342) and etoposide. nih.gov

Imidazo[4,5-b]phenazines have also been developed as dual topoisomerase I/IIα inhibitors. ekb.eg Molecular docking simulations suggest these compounds stack between DNA base pairs within the cleavage site, stabilizing the topoisomerase/DNA complex and preventing the re-ligation of the DNA strand. ekb.eg

Phenazine-5,10-dioxides have been structurally modified in attempts to combine selective hypoxic cytotoxicity with DNA topoisomerase II inhibition. rsc.org

The development of dual inhibitors is a significant strategy in cancer therapy, as it can circumvent resistance mechanisms that arise from the down-regulation of a single topoisomerase enzyme. nih.gov The data below summarizes the inhibitory activity of some phenazine derivatives against topoisomerase enzymes.

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Imidazophenazine 4eTopoisomerase I29.25Camptothecin25.71
Imidazophenazine 4fTopoisomerase IIα26.74Etoposide20.52
Imidazophenazine 4gTopoisomerase IIα22.72Etoposide20.52
Data sourced from reference ekb.eg.

Bioreductive Activation and Hypoxia Selectivity

A key feature of phenazine N-oxides is their selective activity in low-oxygen, or hypoxic, environments, which are characteristic of solid tumors. nih.gov This selectivity forms the basis of their potential as targeted anticancer agents.

The dense cell growth and poorly formed vasculature within solid tumors create regions of severe oxygen deficiency. nih.gov Certain compounds, known as hypoxia-selective cytotoxins, can exploit this environment to preferentially kill cancer cells while sparing healthy, well-oxygenated tissues. Phenazine N-oxides, and specifically phenazine 5,10-dioxides, have been identified as a class of compounds with significant potential for this type of therapy. rsc.orgnih.gov

Studies have demonstrated that various phenazine 5,10-dioxide derivatives exhibit selective toxicity towards cells under hypoxic conditions compared to aerobic (normal oxygen) conditions. nih.gov For example, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, 7(8)-bromo-2-aminophenazine 5,10-dioxide, and 7(8)-chloro-2-aminophenazine 5,10-dioxide have shown selective toxicity toward hypoxic cells. nih.gov The natural product iodinin (B1496461) (1,6-dihydroxyphenazine 5,10-dioxide) has also been shown to be hypoxia-selective. ebi.ac.uk This selective activity is directly linked to the presence of the N-oxide functionalities, which are essential for cytotoxicity. researchgate.netebi.ac.uk

Phenazine N-oxides function as prodrugs, meaning they are administered in a less active form and are converted into their cytotoxic form within the body, specifically within the target hypoxic cells. rsc.orgnih.gov The activation mechanism is a process of bioreduction.

In the low-oxygen environment of a tumor, intracellular reductase enzymes reduce the N-oxide groups on the phenazine ring. This reduction generates highly reactive, cytotoxic species that can then damage cellular components, leading to cell death. rsc.org This bioreductive activation is significantly less efficient in normal, aerobic tissues, which accounts for the compound's hypoxia selectivity. rsc.org This concept is similar to that of other hypoxia-activated prodrugs like tirapazamine. nih.gov Research has focused on modifying the phenazine scaffold to optimize this bioreductive process and enhance the potency and selectivity of the resulting cytotoxic agents. rsc.org Additionally, prodrug strategies for halogenated phenazines have been explored that utilize a reductively-activated quinone-alkyloxycarbonyloxymethyl (QuAOCOM) moiety to achieve bacterial-selective release of the active agent. researchgate.net

Computational and Theoretical Chemistry of 2 Chlorophenazine 5 Oxide

Quantum Chemical Calculations for Structural and Spectral Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of molecular systems. For phenazine (B1670421) derivatives, these calculations have been shown to yield results that correlate well with experimental data. researchgate.net

The precise three-dimensional arrangement of atoms in 2-Chlorophenazine (B179647) 5-oxide can be determined computationally. Methods like DFT, particularly with hybrid functionals such as B3LYP, and the ab initio Hartree-Fock method are employed to perform geometry optimization. researchgate.netresearchgate.net These calculations find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

For the parent phenazine ring system, X-ray diffraction has shown it to be a planar molecule. thieme-connect.de Computational methods refine this understanding for substituted derivatives like 2-Chlorophenazine 5-oxide, accounting for the electronic effects of the chlorine atom and the N-oxide group. The calculations determine the extent of any deviations from planarity and the precise geometry of the molecule in its ground state. researchgate.net

Table 1: Calculated Geometric Parameters of Phenazine (Reference Structure) Note: This table shows data for the parent phenazine molecule as a reference for the structural parameters discussed. Specific calculated values for this compound require dedicated computational studies.

ParameterBondCalculated Value (Angstrom Å)
Bond LengthsC1-C21.365
C2-C31.422
C4a-N51.341
N5-C5a1.341
C4a-C10a1.425
ParameterAngleCalculated Value (Degrees °)
Bond AnglesC4a-N5-C5a116.3
N5-C5a-C9a121.6
C1-C2-C3120.4

Data sourced from X-ray analysis of the parent phenazine molecule. thieme-connect.de

Theoretical calculations are instrumental in predicting the spectral properties of molecules. Vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, can be computed using DFT and HF methods. researchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretching, C=C ring vibrations, and the N-O stretching of the oxide group. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be predicted. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Theoretical chemical shifts are calculated relative to a standard, such as Tetramethylsilane (TMS), and then compared with experimental spectra to confirm the molecular structure. researchgate.netpitt.edu The chemical environment of each nucleus, influenced by factors like electronegativity and aromaticity, determines its chemical shift. openstax.org

Table 2: Illustrative Predicted vs. Experimental NMR and IR Data Note: This table is illustrative of the type of data generated from computational studies and their comparison with experimental results. The values are not specific to this compound but represent typical correlations found for related organic molecules. researchgate.netsigmaaldrich.com

SpectrumParameterCalculated ValueExperimental Value
¹H NMRAromatic Protons (δ, ppm)7.5 - 8.57.6 - 8.4
NH Proton (if applicable) (δ, ppm)~10-14~10-14
¹³C NMRAromatic Carbons (δ, ppm)110 - 150115 - 145
Carbonyl/Quaternary Carbons (δ, ppm)150 - 160155 - 165
IRN-O Stretch (cm⁻¹)~1250~1265
C=N Stretch (cm⁻¹)~1600~1620

Electronic Properties and Frontier Molecular Orbitals

The electronic behavior of this compound is governed by the arrangement of its molecular orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. Computational software can visualize the electron density distribution of these orbitals. researchgate.netmdpi.com For phenazine derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic ring system. The presence of the N-oxide group and the chlorine atom significantly influences the energy levels and spatial distribution of these orbitals. scispace.com

The energy difference between the HOMO and LUMO is known as the energy band gap (ΔE). researchgate.net This value is a critical indicator of the molecule's kinetic stability and the energy required for an electronic excitation. A smaller energy gap suggests that the molecule can be more easily excited, for instance, by absorbing light, which is relevant for applications in photochemistry. researchgate.netmdpi.com DFT calculations have been shown to be reliable for interpreting electronic structures and energy gaps in phenazine derivatives. researchgate.net

Table 3: Theoretical Electronic Properties Note: This table presents typical values for phenazine-type systems based on computational studies. researchgate.net

ParameterCalculated Value (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-2.0 to -3.0
Energy Gap (ΔE = ELUMO - EHOMO)3.0 to 4.0

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is calculated to predict how a molecule will interact with other chemical species. The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net For this compound, the most negative regions are expected around the oxygen atom of the N-oxide group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The chlorine atom and the hydrogen atoms would represent regions of more positive potential. researchgate.netresearchgate.net

Research Applications and Potential of 2 Chlorophenazine 5 Oxide in Advanced Materials

The unique chemical structure of 2-Chlorophenazine (B179647) 5-oxide and related phenazine (B1670421) compounds has positioned them as subjects of significant interest in materials science, particularly for biomedical applications. Research has focused on leveraging their photoactive and fluorescent properties for therapeutic and diagnostic purposes.

Future Directions and Research Challenges in 2 Chlorophenazine 5 Oxide Studies

Addressing Synthetic Limitations and Scalability for Industrial Applications

The translation of 2-Chlorophenazine (B179647) 5-oxide from a laboratory-scale compound to an industrially viable product is contingent on overcoming significant synthetic challenges. Current synthetic routes, while effective for producing research quantities, often face limitations in terms of yield, cost-effectiveness, and environmental impact when considering large-scale production. researchgate.net

One of the primary challenges lies in the multi-step nature of many phenazine (B1670421) syntheses, which can lead to a cumulative loss of product and increased production costs. researchgate.net The Wohl-Aue reaction and other classical methods for phenazine synthesis, while foundational, may not be amenable to the stringent requirements of industrial-scale manufacturing due to harsh reaction conditions and the generation of significant waste streams. researchgate.netbohrium.com

Future research in this area will need to focus on the development of more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems, one-pot reactions, and flow chemistry processes. acs.org These modern synthetic approaches offer the potential for higher yields, reduced reaction times, and a minimized environmental footprint, all of which are critical for industrial scalability. researchgate.net

Furthermore, the sourcing and cost of starting materials are crucial considerations for industrial applications. Research into alternative and more readily available precursors for the synthesis of the phenazine core and for the introduction of the chloro and N-oxide functionalities will be essential for making 2-Chlorophenazine 5-oxide and its analogs economically feasible for broader applications.

Key Research Objectives for Improving Synthesis and Scalability:

Research ObjectiveKey Focus AreasDesired Outcome
Development of Efficient Catalytic Systems - Homogeneous and heterogeneous catalysis- Biocatalysis and enzymatic synthesis- Increased reaction yields- Milder reaction conditions- Catalyst recyclability
Implementation of Flow Chemistry - Continuous process design and optimization- Microreactor technology- Improved reaction control and safety- Enhanced scalability and reproducibility
Exploration of Greener Synthetic Routes - Use of environmentally benign solvents- Atom economy and waste reduction- Sustainable and cost-effective production- Reduced environmental impact
Identification of Alternative Starting Materials - Sourcing of readily available and inexpensive precursors- Lowering the overall cost of synthesis

Advanced Spectroscopic Characterization Techniques for Complex Analogs

A thorough understanding of the structure-property relationships of this compound and its more complex analogs is fundamental to their rational design and application. While standard spectroscopic techniques such as NMR and mass spectrometry provide essential structural information, the increasing complexity of new analogs necessitates the application of more advanced characterization methods.

Future research should leverage a multi-technique spectroscopic approach to gain deeper insights into the electronic structure, conformation, and intermolecular interactions of these compounds. For instance, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can be invaluable for unambiguously assigning the complex NMR spectra of substituted phenazine derivatives.

X-ray crystallography remains the gold standard for determining the solid-state structure of molecules. Obtaining high-quality crystals of this compound and its analogs will be crucial for understanding their packing arrangements and non-covalent interactions in the solid state, which can influence their physical properties and biological activity.

Furthermore, techniques like UV-Vis and fluorescence spectroscopy are vital for probing the electronic properties of these compounds. mdpi.com Time-resolved spectroscopic methods can provide insights into the dynamics of excited states, which is particularly relevant for applications in materials science and photodynamic therapy.

Advanced Spectroscopic Techniques and Their Applications:

Spectroscopic TechniqueInformation GainedRelevance to this compound Studies
2D NMR Spectroscopy - Detailed structural connectivity and spatial relationships- Unambiguous structure elucidation of complex analogs
X-ray Crystallography - Precise three-dimensional molecular structure and packing- Understanding solid-state properties and intermolecular interactions
UV-Vis and Fluorescence Spectroscopy - Electronic transitions and photophysical properties- Characterization for optical and electronic applications
Circular Dichroism (CD) Spectroscopy - Chiral properties of non-centrosymmetric analogs- Elucidation of stereochemistry and interactions with chiral biomolecules
Raman Spectroscopy - Vibrational modes and molecular fingerprinting- Complementary structural information to IR spectroscopy

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering the potential to predict the properties and behavior of molecules with increasing accuracy. researchgate.net For this compound and its derivatives, the refinement of computational models holds the key to accelerating the design and discovery of new compounds with tailored properties.

Current computational approaches, such as Density Functional Theory (DFT), are powerful for predicting molecular geometries, electronic structures, and spectroscopic properties. mdpi.com However, the accuracy of these predictions is highly dependent on the chosen functional and basis set. Future research should focus on benchmarking and validating different computational methods against experimental data for phenazine N-oxides to establish reliable and predictive models.

A significant challenge in the computational modeling of these compounds is the accurate prediction of their behavior in different environments, such as in solution or interacting with biological macromolecules. The development and application of more sophisticated solvation models and quantum mechanics/molecular mechanics (QM/MM) methods will be crucial for simulating these complex systems.

Moreover, in silico screening of virtual libraries of this compound analogs can significantly expedite the identification of lead compounds with desired biological activities or material properties. ijdrug.com The development of accurate quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be essential for the success of such virtual screening campaigns. ijper.org

Areas for Refinement in Computational Modeling:

Modeling AspectKey ChallengesFuture Directions
Accuracy of Quantum Chemical Methods - Selection of appropriate functionals and basis sets- Benchmarking against experimental data- Development of specialized methods for N-oxides
Environmental Effects - Modeling solvation and interactions with complex media- Advanced solvation models- QM/MM simulations of protein-ligand interactions
Predictive Power for Biological Activity - Correlation of molecular properties with biological function- Development of robust QSAR and pharmacophore models
High-Throughput Virtual Screening - Efficiently screening large chemical libraries- Integration of machine learning and AI algorithms

Exploration of New Biological Targets and Mechanistic Pathways

While the antimicrobial and antitumor potential of phenazine derivatives is well-documented, the full spectrum of biological activities for this compound remains largely unexplored. mdpi.com A key future direction is the systematic investigation of its interactions with a broader range of biological targets to uncover novel therapeutic applications.

High-throughput screening (HTS) of this compound and a library of its analogs against diverse panels of cell lines, enzymes, and receptors can reveal unexpected biological activities. This unbiased approach can lead to the identification of novel targets and therapeutic areas for these compounds.

Once a biological activity is identified, elucidating the underlying mechanism of action is paramount. This involves a combination of experimental techniques, including molecular biology, biochemistry, and cell biology, to identify the specific molecular targets and signaling pathways that are modulated by the compound. For instance, studies could investigate its effects on cell cycle progression, apoptosis, or specific enzymatic activities. nih.gov

Molecular docking and other computational methods can play a crucial role in identifying potential binding sites on target proteins and in understanding the molecular basis of the observed biological activity. nih.gov These in silico studies can guide the design of experiments to validate the predicted interactions and to develop more potent and selective analogs. d-nb.infobiointerfaceresearch.com

Strategies for Exploring New Biological Applications:

Research StrategyMethodologiesPotential Outcomes
High-Throughput Screening (HTS) - Cell-based assays- Biochemical assays- Identification of novel biological activities
Mechanism of Action (MoA) Studies - Western blotting- Gene expression analysis- Enzyme kinetics- Elucidation of molecular targets and pathways
Molecular Docking and Simulation - In silico modeling of protein-ligand interactions- Prediction of binding modes and affinities
Chemical Biology Approaches - Design of chemical probes and activity-based probes- Target identification and validation in complex biological systems

Integration with Emerging Technologies in Chemical Synthesis and Drug Discovery

The convergence of chemistry with emerging technologies such as artificial intelligence (AI), machine learning (ML), and laboratory automation is set to revolutionize the field of chemical synthesis and drug discovery. The integration of these technologies into the study of this compound and its analogs can significantly accelerate the pace of research and development.

AI and ML algorithms can be trained on existing chemical and biological data to predict the properties of novel compounds, identify promising synthetic routes, and optimize reaction conditions. jddtonline.infonih.govnih.govmdpi.comaipublications.com This can drastically reduce the number of experiments required and guide researchers towards the most promising areas of chemical space. For example, generative models can design novel phenazine structures with desired properties, which can then be synthesized and tested.

Laboratory automation and robotics can be employed to perform high-throughput synthesis and screening of this compound analogs. Automated platforms can handle small-scale reactions, purifications, and biological assays with high precision and reproducibility, enabling the rapid generation of large datasets for SAR studies.

Furthermore, the development of novel analytical techniques and data analysis platforms will be crucial for managing and interpreting the vast amounts of data generated through these high-throughput approaches. The integration of these emerging technologies will create a closed-loop discovery cycle where computational predictions guide automated experiments, and the experimental results are used to refine the computational models.

Impact of Emerging Technologies:

TechnologyApplication in this compound ResearchPotential Impact
Artificial Intelligence (AI) and Machine Learning (ML) - Prediction of properties and biological activities- De novo drug design- Synthesis planning- Accelerated discovery of lead compounds- Reduced R&D costs
Laboratory Automation and Robotics - High-throughput synthesis and screening- Increased experimental throughput and data quality
Big Data Analytics - Analysis of large and complex datasets- Deeper insights from experimental and computational data
Advanced Analytical Platforms - Rapid and sensitive characterization of compounds- Enhanced efficiency of the discovery workflow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chlorophenazine 5-oxide, and how can researchers ensure reproducibility?

  • Methodology : Focus on radical-mediated pathways, as aryl radicals generated from diazonium salts (e.g., benzenediazonium chloride) have been shown to facilitate C-arylation in similar heterocyclic systems . Key steps include:

  • Precise control of reaction conditions (pH 10–10.2, room temperature) to minimize side reactions .
  • Use of HPLC or GC-MS to monitor reaction progress and validate purity (>97% by HPLC) .
    • Reproducibility : Document reagent stoichiometry, solvent purity, and temperature gradients in the supplemental information, adhering to journal guidelines for experimental transparency .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 25°C (ambient), 40°C (stress).
  • Humidity : 60% RH and 75% RH.
  • Light : UV-Vis irradiation (300–400 nm).
    • Analysis : Use NMR (¹H/¹³C) and FTIR to detect decomposition products (e.g., sulfoxide derivatives) . For quantification, employ HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., N-oxide group) .
  • Simulate transition states for aryl radical addition using software like Gaussian or ORCA.
    • Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in C-arylation reactions) .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Case Study : Contradictory ¹³C NMR signals for the N-oxide moiety.
  • Resolution :

  • Cross-validate with X-ray crystallography (if crystalline).
  • Use 2D NMR (HSQC, HMBC) to confirm connectivity .
  • Compare with literature data for analogous phenothiazine derivatives (e.g., 10-(3-quinuclidinylmethyl)-phenothiazine 5-oxide) .

Q. How does the electronic configuration of this compound influence its biological activity?

  • Methodology :

  • Synthesize derivatives with varying substituents (e.g., trifluoromethyl, chloro) and test in vitro against target enzymes .
  • Correlate Hammett σ values of substituents with IC₅₀ data to quantify electronic effects .

Data Contradiction and Experimental Design

Q. How to address inconsistent yield reports in scaled-up syntheses of this compound?

  • Root Cause Analysis :

  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired pathways .
  • Impurity Interference : Characterize byproducts via LC-MS and adjust purification protocols (e.g., switch from silica gel to reverse-phase chromatography) .
    • Mitigation : Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity) .

Q. What experimental controls are essential for validating the antimicrobial activity of this compound derivatives?

  • Controls :

  • Positive : Standard antibiotics (e.g., ciprofloxacin).
  • Negative : Solvent-only samples (e.g., DMSO).
    • Data Normalization : Express activity as minimum inhibitory concentration (MIC) relative to cell viability assays (MTT or resazurin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chlorophenazine 5-oxide
Reactant of Route 2
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2-Chlorophenazine 5-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.